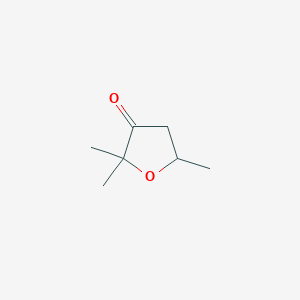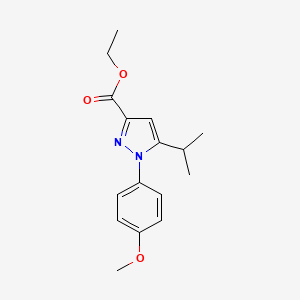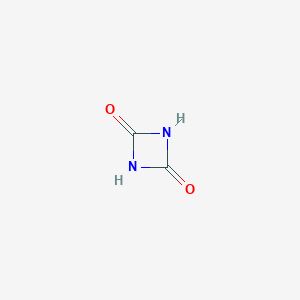
2,2,5-trimethyldihydro-3(2H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyldihydro-3(2H)-furanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a furanone derivative, characterized by a furan ring with three methyl groups attached at positions 2 and 5. Its molecular formula is C7H12O2, and it is often used in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-trimethyldihydro-3(2H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 4-hydroxy-2-pentanone derivatives. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed cyclization reactions have been explored for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethyldihydro-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,5-Trimethyldihydro-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism by which 2,2,5-trimethyldihydro-3(2H)-furanone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the furanone ring. These electronic effects can stabilize or destabilize reaction intermediates, thereby influencing the reaction pathways.
Comparison with Similar Compounds
2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
3-Methylfuran: A furan derivative with a methyl group at position 3.
Uniqueness: 2,2,5-Trimethyldihydro-3(2H)-furanone is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
34003-73-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2,5-trimethyloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)7(2,3)9-5/h5H,4H2,1-3H3 |
InChI Key |
BPDGLMUKLUDHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)


![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)



![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)


